![molecular formula C17H15ClFN5O B3018031 5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide CAS No. 899737-50-9](/img/structure/B3018031.png)
5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide is a derivative of triazole, a class of heterocyclic compounds that have a five-membered ring structure with three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as inhibitors of various enzymes or as antitumor agents.
Synthesis Analysis
The synthesis of triazole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was achieved through a five-step process starting from 4-chlorobenzenamine. The reaction conditions were carefully optimized, with a reaction temperature of around 78°C and a reaction time of 8 hours, resulting in a high yield of 88% . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies and optimization of reaction conditions would likely be necessary.
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds. For example, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, a nucleoside analog, was assigned using this method . The precise molecular structure of the compound is not provided, but it is likely that similar analytical techniques would be employed to elucidate its structure.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of related compounds often involves reactions such as acetylation, dehydration, ammonolysis, and acid-catalyzed fusion . These reactions are critical for introducing different functional groups into the triazole ring and modifying the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the substituents on the triazole ring and the overall molecular structure. The provided papers do not detail the specific properties of this compound, but studies on related compounds suggest that such properties would need to be characterized to understand the compound's behavior in biological systems and its potential as a pharmaceutical agent .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Triazole derivatives, including compounds related to 5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide, have been synthesized and assessed for their antimicrobial activities. Some of these compounds exhibited good or moderate activity against various microorganisms (Bektaş et al., 2010).
Catalyst- and Solvent-Free Synthesis for Structural Studies
- An efficient, catalyst- and solvent-free approach was developed for the synthesis of derivatives, including 5-amino-1,2,4-triazole compounds. This method facilitates the study of molecular conformations and intermolecular interactions (Moreno-Fuquen et al., 2019).
Application in Peptidomimetics and Biological Compounds
- 5-Amino-1,2,3-triazole-4-carboxylic acid derivatives serve as crucial molecules for the creation of peptidomimetics and biologically active compounds. Their synthesis was achieved through ruthenium-catalyzed cycloaddition, demonstrating their potential in developing new therapeutic agents (Ferrini et al., 2015).
Antioxidant Triazolyl-Benzimidazole Compounds
- The synthesis and structural analysis of triazolyl-benzimidazole compounds, closely related to the triazole-4-carboxamide structure, revealed their potential as antioxidants. These compounds show specific molecular conformations to avoid steric interactions, emphasizing their chemical versatility (Karayel et al., 2015).
Synthesis of Schiff Base Sulfur Ether Derivatives
- Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit have been synthesized. These compounds demonstrate significant antifungal activity, highlighting the potential of triazole derivatives in antifungal applications (Yu-gu, 2015).
Antitumor and Antimicrobial Activities of Pyrazole Derivatives
- N-arylpyrazole-containing enaminones, synthesized from triazole intermediates, have shown antitumor and antimicrobial activities. This underscores the role of triazole derivatives in developing novel therapeutic agents (Riyadh, 2011).
Safety and Hazards
properties
IUPAC Name |
5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c18-14-7-2-1-5-12(14)9-21-17(25)15-16(20)24(23-22-15)10-11-4-3-6-13(19)8-11/h1-8H,9-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCVRWBDKGTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017948.png)
![1-((4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3017950.png)
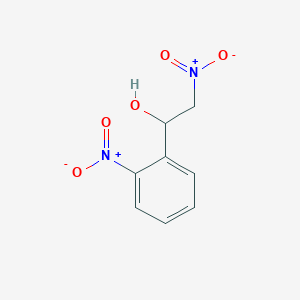
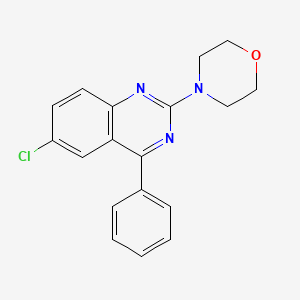
![6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3017954.png)

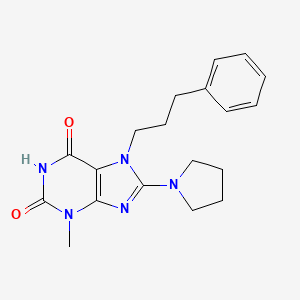
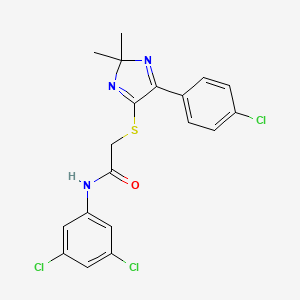
![5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3017958.png)
![2-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-(2-methoxyethyl)nicotinamide](/img/structure/B3017961.png)
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/no-structure.png)
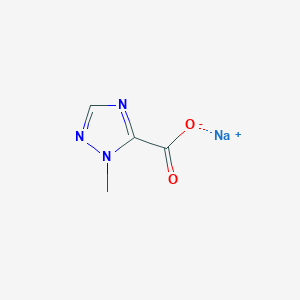
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3017968.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3017970.png)